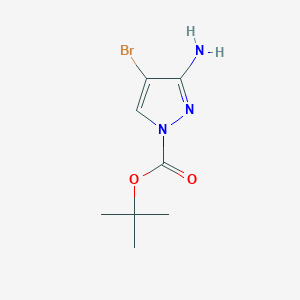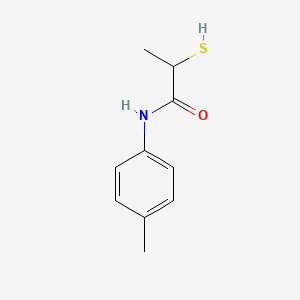
5-Bromo-N-(tert-butyl)pyridine-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-N-(tert-butyl)pyridine-2-sulfonamide is an organic compound with the molecular formula C9H12BrN2O2S. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is notable for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-(tert-butyl)pyridine-2-sulfonamide typically involves a multi-step process. One common method includes the following steps:
Magnesium-Halogen Exchange: This step involves the reaction of 3,5-dibromopyridine with isopropylmagnesium chloride-lithium chloride complex in tetrahydrofuran at -20°C to form the Grignard reagent.
Sulfonylation: The Grignard reagent is then reacted with sulfuryl chloride to introduce the sulfonyl group.
Reaction with tert-Butylamine: Finally, the intermediate product is reacted with tert-butylamine to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. Continuous flow processes are often employed to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N-(tert-butyl)pyridine-2-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride are used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives .
Scientific Research Applications
5-Bromo-N-(tert-butyl)pyridine-2-sulfonamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Bromo-N-(tert-butyl)pyridine-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The bromine atom can participate in halogen bonding, further influencing the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-(tert-butyl)pyridine: This compound is structurally similar but lacks the sulfonamide group.
5-Bromo-N-(tert-butyl)pyrimidin-2-amine: Another similar compound with a pyrimidine ring instead of a pyridine ring.
5-Bromo-N-tert-butyl-2-nitroaniline: This compound has a nitro group instead of a sulfonamide group.
Uniqueness
5-Bromo-N-(tert-butyl)pyridine-2-sulfonamide is unique due to the presence of both the bromine and sulfonamide groups, which confer distinct chemical and biological properties. The combination of these functional groups makes it a valuable compound for various applications .
Properties
Molecular Formula |
C9H13BrN2O2S |
|---|---|
Molecular Weight |
293.18 g/mol |
IUPAC Name |
5-bromo-N-tert-butylpyridine-2-sulfonamide |
InChI |
InChI=1S/C9H13BrN2O2S/c1-9(2,3)12-15(13,14)8-5-4-7(10)6-11-8/h4-6,12H,1-3H3 |
InChI Key |
VTXARGFXHQEHJS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=NC=C(C=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


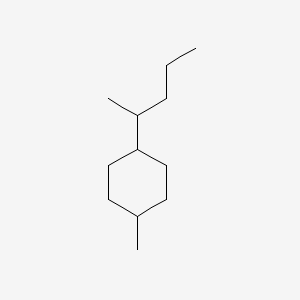
![1H-pyrrolo[3,2-c]quinoline](/img/structure/B13932155.png)
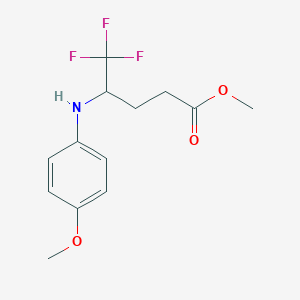
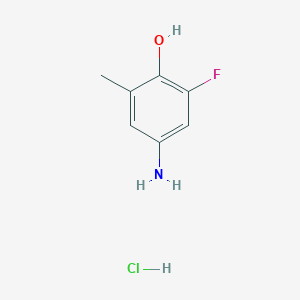
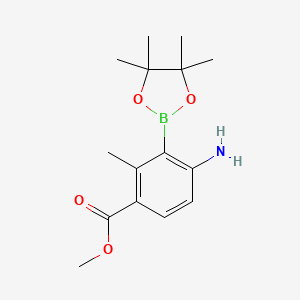
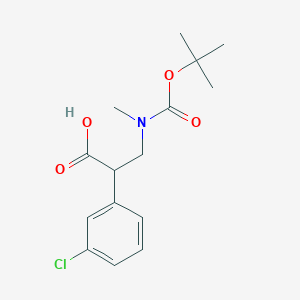


![2-[(4-Methoxyphenyl)methoxy]-4-(triphenylmethyl)morpholine](/img/structure/B13932193.png)
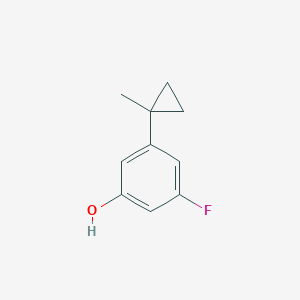
![[3-(2-Hydroxyethoxy)phenyl]acetic acid](/img/structure/B13932200.png)
